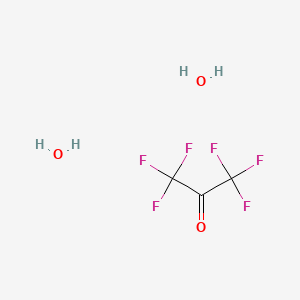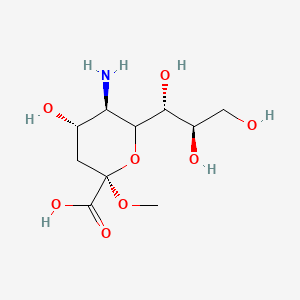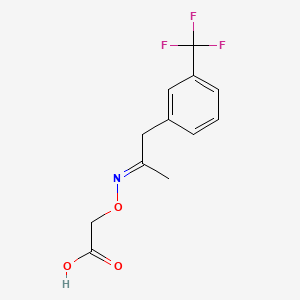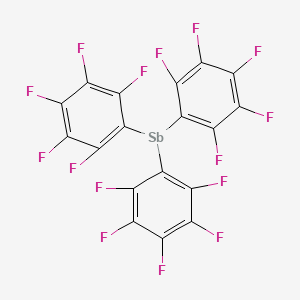
Tris(pentafluorophenyl)stibine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(pentafluorophenyl)stibine is an organoantimony compound characterized by the presence of three pentafluorophenyl groups attached to an antimony atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(pentafluorophenyl)stibine can be synthesized through the reaction of antimony trichloride with pentafluorophenyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
SbCl3+3C6F5Li→Sb(C6F5)3+3LiCl
The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations and optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tris(pentafluorophenyl)stibine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can yield lower oxidation state antimony compounds.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Antimony(V) compounds.
Reduction Products: Antimony(III) compounds with different ligands.
Substitution Products: Compounds with varied functional groups replacing the pentafluorophenyl groups.
Aplicaciones Científicas De Investigación
Tris(pentafluorophenyl)stibine has found applications in several areas of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a probe in biochemical studies.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which tris(pentafluorophenyl)stibine exerts its effects involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in various catalytic processes and chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and applications in catalysis.
Tris(pentafluorophenyl)phosphine: Used in similar contexts but with different reactivity due to the presence of phosphorus instead of antimony.
Tris(pentafluorophenyl)arsine: Another related compound with distinct chemical properties and applications.
Uniqueness: Tris(pentafluorophenyl)stibine is unique due to the presence of antimony, which imparts different reactivity and stability compared to its boron, phosphorus, and arsenic analogs. This uniqueness makes it valuable for specific applications where the properties of antimony are advantageous.
Propiedades
Número CAS |
3910-39-2 |
|---|---|
Fórmula molecular |
C18F15Sb |
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
tris(2,3,4,5,6-pentafluorophenyl)stibane |
InChI |
InChI=1S/3C6F5.Sb/c3*7-2-1-3(8)5(10)6(11)4(2)9; |
Clave InChI |
QYWFCUVQKBNIRJ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)[Sb](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


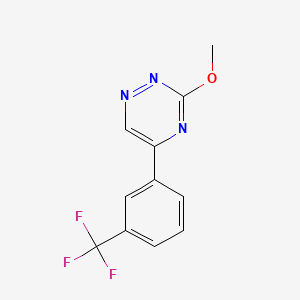
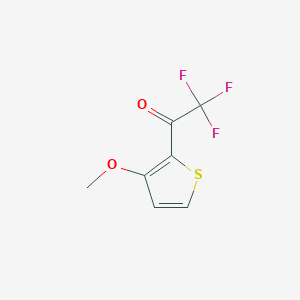
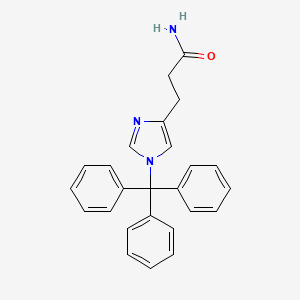
![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)
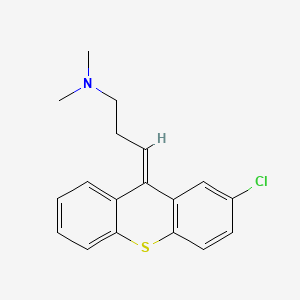
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)



